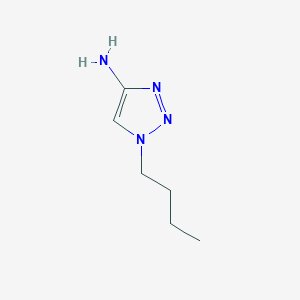

1-butyl-1H-1,2,3-triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-1H-1,2,3-triazol-4-amine is a chemical compound belonging to the class of 1,2,3-triazoles These compounds are known for their stability and versatility in various chemical reactions The structure of this compound consists of a triazole ring substituted with a butyl group at the 1-position and an amine group at the 4-position

Méthodes De Préparation

1-Butyl-1H-1,2,3-triazol-4-amine can be synthesized through several methods, with the most common being the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

Synthetic Route:

Starting Materials: Butyl azide and propargylamine.

Reaction Conditions: The reaction is typically carried out in a solvent such as water or a mixture of water and an organic solvent like acetonitrile. The copper catalyst, often copper sulfate or copper(I) bromide, is used along with a reducing agent like sodium ascorbate.

Procedure: The butyl azide and propargylamine are mixed in the solvent, and the copper catalyst and reducing agent are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by standard techniques such as recrystallization or column chromatography.

Industrial Production: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.

Analyse Des Réactions Chimiques

1-Butyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to a wide range of derivatives.

Cycloaddition: The triazole ring can participate in further cycloaddition reactions, forming complex polycyclic structures.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Nitroso-1-butyl-1H-1,2,3-triazol-4-amine, nitro-1-butyl-1H-1,2,3-triazol-4-amine.

Reduction: Dihydro-1-butyl-1H-1,2,3-triazol-4-amine.

Substitution: Various substituted triazoles depending on the electrophile used.

Applications De Recherche Scientifique

1-Butyl-1H-1,2,3-triazol-4-amine has found applications in several scientific research fields:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Industry: Utilized in the production of advanced materials, including polymers and metal-organic frameworks.

Mécanisme D'action

The mechanism of action of 1-butyl-1H-1,2,3-triazol-4-amine depends on its application. In bioconjugation, the compound forms stable triazole linkages with azides, facilitating the attachment of biomolecules. In medicinal chemistry, its mechanism involves interaction with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effect.

Molecular Targets and Pathways:

Bioconjugation: Targets azide-functionalized biomolecules.

Drug Design: Targets specific enzymes or receptors involved in disease pathways.

Comparaison Avec Des Composés Similaires

1-Butyl-1H-1,2,3-triazol-4-amine can be compared with other 1,2,3-triazole derivatives:

1-Phenyl-1H-1,2,3-triazol-4-amine: Similar structure but with a phenyl group instead of a butyl group. It has different physical and chemical properties, affecting its reactivity and applications.

1-Methyl-1H-1,2,3-triazol-4-amine: Contains a methyl group, making it less hydrophobic than the butyl derivative. It is used in different contexts, such as in the synthesis of smaller molecules.

1-Benzyl-1H-1,2,3-triazol-4-amine: The benzyl group provides additional stability and potential for π-π interactions, making it useful in specific applications like drug design.

Uniqueness: this compound is unique due to its balance of hydrophobicity and reactivity, making it versatile for various applications in chemistry, biology, and materials science.

Conclusion

This compound is a valuable compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules and materials. Understanding its preparation methods, chemical reactions, and applications can further enhance its utility in various fields.

Activité Biologique

1-Butyl-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their ability to interact with various biological targets, including enzymes and receptors. The specific structure of this compound contributes to its unique biological profile.

Target Interactions

Triazole derivatives like this compound can interact with multiple biological targets through various mechanisms:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of cholinesterase, which plays a critical role in the cholinergic system involved in cognitive functions and memory.

- Receptor Modulation : It may also modulate receptor activities through hydrogen bonding and electrostatic interactions, influencing signaling pathways that regulate cellular processes .

Biological Activity

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. For instance:

- Inhibition of Mycobacterium tuberculosis : Computational studies suggest that triazole derivatives can inhibit the activity of DNA gyrase, a critical enzyme for bacterial DNA replication .

- Broad Spectrum Antimicrobial Activity : Triazoles have been noted for their effectiveness against various bacterial strains, including resistant ones .

Anticancer Potential

Triazole compounds have been explored for their anticancer properties:

- Cell Proliferation Inhibition : Studies have shown that certain triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Studies

-

Cholinesterase Inhibition Study

A study demonstrated that this compound effectively inhibited cholinesterase activity in vitro. The results indicated a dose-dependent relationship where increased concentrations led to enhanced inhibition. -

Antimicrobial Efficacy Against Resistant Strains

A computational docking study revealed that this compound showed strong binding affinity to the active site of DNA gyrase from Mycobacterium tuberculosis. This suggests its potential as a lead compound in developing new anti-tubercular agents .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-butyltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFVCQAAXIIGIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.